Pomalidomide-C11-NH2 Hydrochloride: A Technical Guide for Drug Development Professionals
Pomalidomide-C11-NH2 Hydrochloride: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Chemical Structure, Properties, and Application of Pomalidomide-C11-NH2 Hydrochloride in Targeted Protein Degradation.
Introduction
Pomalidomide-C11-NH2 hydrochloride is a synthetic chemical compound that serves as a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). As a derivative of pomalidomide (B1683931), it functions as a potent E3 ubiquitin ligase ligand, specifically targeting the cereblon (CRBN) protein.[1][2][3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological applications of Pomalidomide-C11-NH2 hydrochloride, with a focus on its role in the rapidly advancing field of targeted protein degradation. Detailed experimental protocols and visual diagrams of relevant biological pathways and experimental workflows are included to facilitate its practical application in a research and development setting.
Chemical Structure and Properties
Pomalidomide-C11-NH2 hydrochloride is characterized by a pomalidomide core linked to an 11-carbon alkyl chain terminating in a primary amine, which is present as a hydrochloride salt. This terminal amine provides a versatile reactive handle for conjugation to a linker and subsequently to a ligand that binds a specific protein of interest, forming a heterobifunctional PROTAC.
Chemical Structure
IUPAC Name: 4-amino-2-(2,6-dioxopiperidin-3-yl)-N-(11-aminoundecyl)isoindoline-1,3-dione hydrochloride
Chemical Formula: C₂₄H₃₅ClN₄O₄
Molecular Weight: 479.01 g/mol
CAS Number: 2722611-55-2
Physicochemical Properties
Quantitative physicochemical data for Pomalidomide-C11-NH2 hydrochloride is not extensively available in public literature. The following table summarizes the available data for the parent compound, pomalidomide, which provides a useful reference.
| Property | Value | Source |
| Appearance | Light yellow to yellow solid | MedChemExpress |
| Solubility | Soluble in DMSO (~15 mg/mL) and dimethylformamide (~10 mg/mL). Sparingly soluble in aqueous buffers. | Cayman Chemical |
| Storage Conditions | Store at -20°C in a dry, sealed container, away from sunlight. | MedChemExpress |
Note: For aqueous solutions, it is recommended to first dissolve the compound in DMSO and then dilute with the aqueous buffer of choice. A 1:6 solution of DMSO:PBS (pH 7.2) yields a solubility of approximately 0.14 mg/mL for pomalidomide. Aqueous solutions are not recommended for storage for more than one day.
Mechanism of Action in Targeted Protein Degradation
Pomalidomide-C11-NH2 hydrochloride functions as the E3 ligase-recruiting moiety within a PROTAC. The pomalidomide portion of the molecule binds to cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[5] By being tethered to a ligand for a target protein, the resulting PROTAC brings the target protein into close proximity with the E3 ligase complex. This induced proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.
Figure 1: PROTAC-Mediated Protein Degradation Pathway
Experimental Protocols
The following protocols provide a general framework for the synthesis and biological evaluation of PROTACs utilizing Pomalidomide-C11-NH2 hydrochloride.
Synthesis of a Pomalidomide-Linker Conjugate
This protocol describes a general method for conjugating Pomalidomide-C11-NH2 hydrochloride to a linker containing a carboxylic acid functional group.
Materials:
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Pomalidomide-C11-NH2 hydrochloride
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Linker with a terminal carboxylic acid
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N,N-Dimethylformamide (DMF)
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N,N-Diisopropylethylamine (DIPEA)
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(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or a similar peptide coupling agent
-
Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Brine
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Anhydrous sodium sulfate (B86663) (Na₂SO₄)
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Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the linker (1.0 eq) in DMF.
-
Add PyBOP (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.
-
Add Pomalidomide-C11-NH2 hydrochloride (1.1 eq) to the reaction mixture.
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Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with DCM (3x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired pomalidomide-linker conjugate.
Figure 2: General PROTAC Synthesis Workflow
Western Blotting for Target Protein Degradation
This protocol is for assessing the ability of a PROTAC to induce the degradation of a target protein in a cell-based assay.
Materials:
-
Cancer cell line expressing the target protein (e.g., MM.1S, RPMI-8226)
-
Complete cell culture medium
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PROTAC stock solution (in DMSO)
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132) as a positive control for mechanism of action
-
RIPA buffer with protease and phosphatase inhibitors
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BCA protein assay kit
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SDS-PAGE gels
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Transfer buffer
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PVDF membrane
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibody against the target protein
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Primary antibody against a loading control (e.g., GAPDH, β-actin)
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HRP-conjugated secondary antibody
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Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of the PROTAC (e.g., 1 nM to 10 µM) or DMSO vehicle control for a specified time (e.g., 4, 8, 16, 24 hours).
-
Lyse the cells with RIPA buffer and quantify protein concentration using a BCA assay.
-
Normalize protein samples and prepare them for SDS-PAGE by adding loading buffer and boiling.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities to determine the extent of protein degradation.
Cell Viability (MTT) Assay
This assay determines the effect of the PROTAC on cell proliferation and viability.
Materials:
-
Cancer cell line (e.g., RPMI-8226, OPM2)
-
Complete cell culture medium
-
PROTAC stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Seed cells in a 96-well plate.
-
Treat cells with a range of PROTAC concentrations for a specified time (e.g., 48 or 72 hours).[6]
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Conclusion
Pomalidomide-C11-NH2 hydrochloride is a valuable chemical tool for the development of PROTACs, a promising new class of therapeutic agents. Its ability to effectively recruit the CRBN E3 ligase makes it a cornerstone in the design of molecules for targeted protein degradation. The information and protocols provided in this guide are intended to support researchers and drug development professionals in harnessing the potential of this compound to advance the discovery of novel therapeutics.
